5-(2-Aminoethyl)-4-cyclopropyl-4H-1,2,4-triazole-3-thiol
Description
5-(2-Aminoethyl)-4-cyclopropyl-4H-1,2,4-triazole-3-thiol (CAS 1308910-96-4) is a triazole derivative characterized by a cyclopropyl substituent at the 4-position and a 2-aminoethyl group at the 5-position. Its molecular formula is C₇H₁₂N₄S, with a molecular weight of 184.26 g/mol .
Properties
Molecular Formula |
C7H12N4S |
|---|---|
Molecular Weight |
184.26 g/mol |
IUPAC Name |
3-(2-aminoethyl)-4-cyclopropyl-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C7H12N4S/c8-4-3-6-9-10-7(12)11(6)5-1-2-5/h5H,1-4,8H2,(H,10,12) |
InChI Key |
ZHPZGCDJYDDXNU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1N2C(=NNC2=S)CCN |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of 5-(2-Aminoethyl)-4-cyclopropyl-4H-1,2,4-triazole-3-thiol typically involves constructing the 1,2,4-triazole ring system with the desired substituents through cyclization reactions starting from appropriate thiourea and hydrazine derivatives. The key steps often include:
- Formation of cyclopropylthiourea intermediate by reacting cyclopropylamine with thiocyanate.
- Cyclocondensation of the thiourea intermediate with hydrazine hydrate to form the triazole ring.
- Introduction of the 2-aminoethyl side chain, often via substitution or alkylation reactions.
This approach ensures the incorporation of the cyclopropyl group at position 4 and the thiol functionality at position 3, with the aminoethyl group attached at position 5 of the triazole ring.
Detailed Synthetic Route
| Step | Reaction Description | Reagents and Conditions | Notes |
|---|---|---|---|
| 1 | Synthesis of cyclopropylthiourea | React cyclopropylamine with potassium thiocyanate in an aqueous or alcoholic medium under reflux | Yields cyclopropylthiourea as a key intermediate |
| 2 | Cyclization to form triazole ring | Treat cyclopropylthiourea with hydrazine hydrate under reflux in ethanol or glacial acetic acid as catalyst | Forms 4-cyclopropyl-1,2,4-triazole-3-thiol core |
| 3 | Introduction of 2-aminoethyl side chain | Alkylation with 2-bromoethylamine or similar alkylating agents in polar solvents | Typically performed under basic conditions to attach aminoethyl group at position 5 |
| 4 | Purification | Recrystallization from ethanol or other suitable solvents | Ensures high purity for biological evaluation |
Industrial Preparation Considerations
In industrial production, the synthesis is scaled up using reactors capable of handling elevated temperatures and pressures. Optimization involves:
- Use of catalysts to improve cyclization efficiency.
- Employing continuous flow chemistry techniques for better control and scalability.
- Selection of solvents that maximize yield and purity.
- Rigorous purification steps including recrystallization and chromatographic techniques.
These methods enhance reproducibility and product quality for research and potential pharmaceutical applications.
Analytical Characterization and Purity Assessment
To confirm the structure and purity of the synthesized compound, the following analytical techniques are employed:
| Technique | Purpose | Typical Parameters / Findings |
|---|---|---|
| Elemental Analysis | Verify empirical formula | Consistency with C7H14N4S elemental composition |
| Proton Nuclear Magnetic Resonance (¹H-NMR) | Confirm proton environments | Cyclopropyl CH2 signals at δ 1.2–1.5 ppm; aminoethyl protons |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Molecular weight confirmation | Molecular ion peak consistent with expected mass |
| Infrared Spectroscopy (IR) | Functional group identification | Thiol S-H stretch near 2500 cm⁻¹; triazole ring vibrations |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment | Purity >98% with C18 column, acidic mobile phase |
| Thermogravimetric Analysis (TGA) | Thermal stability | Decomposition onset temperature and profile |
| Karl Fischer Titration | Water content determination | Water content <0.5% w/w recommended |
Research Findings on Synthetic Optimization
- The use of glacial acetic acid as a catalyst in the cyclization step improves yield and reaction rate.
- Refluxing in ethanol provides an optimal medium for both cyclization and alkylation reactions.
- The aminoethylation step benefits from mild basic conditions to avoid side reactions.
- Purification via recrystallization from ethanol yields crystalline products suitable for biological assays.
- Continuous flow synthesis has been reported to enhance scalability and reproducibility in industrial settings.
Summary Table of Preparation Methods
| Method Aspect | Description | Advantages | Challenges |
|---|---|---|---|
| Cyclopropylthiourea formation | Reaction of cyclopropylamine with thiocyanate | Simple and high-yielding | Requires careful control of reaction conditions |
| Triazole ring cyclization | Hydrazine hydrate-mediated cyclization | Efficient ring closure | Sensitive to temperature and catalyst amount |
| Aminoethyl side chain introduction | Alkylation with 2-bromoethylamine or equivalent | Introduces desired side chain functionality | Potential side reactions; requires purification |
| Purification | Recrystallization and chromatographic methods | High purity product | Time-consuming; solvent selection critical |
| Industrial scale-up | Use of reactors, catalysts, continuous flow | Enhanced yield and scalability | Equipment and process optimization needed |
Chemical Reactions Analysis
Types of Reactions
5-(2-Aminoethyl)-4-cyclopropyl-4H-1,2,4-triazole-3-thiol can undergo various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and alkyl halides for substitution reactions. The reaction conditions typically involve the use of solvents such as dichloromethane or acetonitrile and may require catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group can yield disulfides, while substitution reactions can introduce various functional groups onto the aminoethyl side chain .
Scientific Research Applications
5-(2-Aminoethyl)-4-cyclopropyl-4H-1,2,4-triazole-3-thiol is a chemical compound with the molecular formula and a molecular weight of 184.26 g/mol . It is also known by other names, including 3-(2-aminoethyl)-4-cyclopropyl-1H-1,2,4-triazole-5-thione .
Chemical Properties and Hazards
Computed properties of 5-(2-Aminoethyl)-4-cyclopropyl-4H-1,2,4-triazole-3-thiol include:
- Molecular Weight 184.26 g/mol
- SMILES C1CC1N2C(=NNC2=S)CCN
- InChI InChI=1S/C7H12N4S/c8-4-3-6-9-10-7(12)11(6)5-1-2-5/h5H,1-4,8H2,(H,10,12)
- InChIKey ZHPZGCDJYDDXNU-UHFFFAOYSA-N
This compound presents several hazards :
- May be harmful if swallowed.
- Causes skin irritation.
- Causes serious eye irritation.
- May cause respiratory irritation.
Potential Applications of Triazole Derivatives
1,2,4-triazoles, the class of compound to which 5-(2-Aminoethyl)-4-cyclopropyl-4H-1,2,4-triazole-3-thiol belongs, and their fused heterocyclic derivatives possess a wide range of bioactivities . They have shown potential as:
- Antifungal and antibacterial agents .
- Neuroprotectants and antioxidants .
- Antimalarial and antileishmanial treatments .
- Antiviral agents .
- Anticonvulsants .
- Inhibitors and antagonists .
Triazole derivatives also have uses in various applications such as ionic liquids, corrosion inhibitors, agrochemicals, polymers, and material science .
Antibacterial Activity
Mechanism of Action
The mechanism by which 5-(2-Aminoethyl)-4-cyclopropyl-4H-1,2,4-triazole-3-thiol exerts its effects involves interactions with specific molecular targets. For example, the compound may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The triazole ring and thiol group are key functional groups that contribute to these interactions. The molecular pathways involved can include inhibition of enzyme activity, disruption of cellular processes, and modulation of signaling pathways .
Comparison with Similar Compounds
Structural and Electronic Effects
- Aminoethyl Group: The 2-aminoethyl substituent in the target compound enhances polarity and hydrogen-bonding capacity compared to non-polar groups like cyclopropyl or phenyl. This may improve aqueous solubility and bioavailability .
- Cyclopropyl vs. In contrast, phenyl or indole groups (e.g., ) enable π-π stacking interactions with biological targets.
- Electron-Withdrawing Groups : The 4-chlorophenyl group in Yucasin increases electrophilicity, critical for its role as an auxin biosynthesis inhibitor .
Physicochemical Properties
- Solubility: The morpholine-substituted analog () is soluble in polar solvents due to its oxygen atom, whereas adamantane derivatives () are highly lipophilic. The aminoethyl group in the target compound likely confers intermediate solubility.
- Thermal Stability : Melting points for similar compounds range widely:
Biological Activity
5-(2-Aminoethyl)-4-cyclopropyl-4H-1,2,4-triazole-3-thiol is a compound belonging to the class of 1,2,4-triazoles, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of 5-(2-aminoethyl)-4-cyclopropyl-4H-1,2,4-triazole-3-thiol is CHNS. Its structure includes a triazole ring with a thiol group, which is significant for its biological activity. The compound's structural characteristics are crucial for its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | CHNS |
| Molecular Weight | 172.26 g/mol |
| SMILES | C1CC1N2C(=NNC2=S)CCN |
| InChI | InChI=1S/C7H12N4S/c8-4... |
Anticancer Properties
Recent studies have highlighted the anticancer potential of 1,2,4-triazole derivatives. A notable study demonstrated that compounds similar to 5-(2-aminoethyl)-4-cyclopropyl-4H-1,2,4-triazole-3-thiol exhibited significant cytotoxicity against various cancer cell lines. For instance, derivatives were tested against human melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1) cells using the MTT assay. The results indicated that these compounds showed selective toxicity towards cancer cells compared to normal cells .
The mechanism by which triazole derivatives exert their anticancer effects often involves the inhibition of specific enzymes or pathways critical for cancer cell proliferation. The triazole moiety can act as a hydrogen bond acceptor and donor, facilitating interactions with biological receptors. This interaction can lead to apoptosis in cancer cells and inhibit tumor growth .
Antimicrobial Activity
Beyond anticancer properties, compounds in the triazole family have also been investigated for their antimicrobial activity. Research indicates that certain 1,2,4-triazole derivatives possess significant antibacterial and antifungal properties. The presence of the thiol group in 5-(2-aminoethyl)-4-cyclopropyl-4H-1,2,4-triazole-3-thiol enhances its ability to interact with microbial enzymes and disrupt cellular functions .
Synthesis and Evaluation
A series of studies have synthesized various derivatives of triazole-thiols to evaluate their biological activities. For example:
- Compound Evaluation : Compounds were synthesized by condensing different aromatic aldehydes with triazole-thiol derivatives. The resulting compounds were screened for cytotoxicity and selectivity against cancer cell lines.
- Results : Some derivatives exhibited IC50 values as low as 18.4 µM against specific cancer cell lines, indicating potent activity .
Q & A
Q. What are the common synthetic routes for 5-(2-Aminoethyl)-4-cyclopropyl-4H-1,2,4-triazole-3-thiol, and how can reaction conditions be optimized for higher yields?
Methodological Answer: The synthesis typically involves multi-step reactions starting with hydrazine derivatives and carbonyl compounds to form the triazole core. Key steps include:
- Condensation : Reacting hydrazine with a carbonyl compound to form a hydrazone intermediate.
- Cyclization : Using phenylisothiocyanate or similar reagents to close the triazole ring via nucleophilic addition .
- Functionalization : Introducing the cyclopropyl and 2-aminoethyl groups via alkylation or substitution reactions. For example, alkylation with bromoethane derivatives under reflux conditions in ethanol or methanol .
- Thiol Group Incorporation : Reduction of disulfides or direct substitution using sulfurizing agents like P₂S₅ .
Q. Optimization Strategies :
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency.
- Catalysts : Use of bases like K₂CO₃ improves alkylation yields .
- Temperature Control : Reflux conditions (~80°C) favor cyclization without side reactions .
Q. Table 1. Synthetic Optimization Parameters
| Step | Reagents/Conditions | Yield Improvement Strategy |
|---|---|---|
| Cyclization | Phenylisothiocyanate, EtOH, 80°C | Use anhydrous conditions |
| Alkylation | Bromoethane, K₂CO₃, DMF | Increase reaction time to 12h |
| Thiol Incorporation | P₂S₅, toluene, reflux | Purify via column chromatography |
Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?
Methodological Answer:
- 1H NMR Spectroscopy : Identifies proton environments (e.g., cyclopropyl CH₂, aminoethyl NH₂). Peaks at δ 1.0–1.5 ppm indicate cyclopropyl protons, while δ 2.5–3.5 ppm correspond to the aminoethyl group .
- IR Spectroscopy : Confirms the thiol (-SH) stretch at ~2550 cm⁻¹ and triazole ring vibrations at 1500–1600 cm⁻¹ .
- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95% recommended for biological assays) using C18 columns and UV detection at 254 nm .
- Mass Spectrometry (MS) : Validates molecular weight (184.26 g/mol) via ESI-MS or MALDI-TOF .
Critical Note : Always compare spectral data with synthesized analogs (e.g., 4-cyclopropyl derivatives) to rule out structural ambiguities .
Advanced Research Questions
Q. How can molecular docking studies be designed to predict the interaction of this compound with biological targets such as kinases or enzymes?
Methodological Answer:
- Target Selection : Prioritize kinases (e.g., anaplastic lymphoma kinase) or enzymes (e.g., lanosterol 14-α-demethylase) based on structural homology with triazole-thiol bioactive compounds .
- Ligand Preparation : Optimize the compound’s 3D structure using software like OpenBabel, ensuring correct tautomerization of the triazole-thiol group .
- Docking Protocol :
- Use AutoDock Vina or Schrödinger Suite with grid boxes centered on active sites (e.g., ATP-binding pocket for kinases).
- Apply Lamarckian genetic algorithms for conformational sampling .
- Validation : Compare docking scores with known inhibitors (e.g., staurosporine for kinases) and validate via MD simulations to assess binding stability .
Case Study : Docking of similar triazole-thiols into cyclooxygenase-2 (PDB: 3LN1) revealed hydrogen bonding with Arg120 and hydrophobic interactions with the cyclopropyl group .
Q. What experimental strategies are recommended to resolve contradictions in biological activity data across different studies?
Methodological Answer:
- Standardized Assays : Replicate assays under controlled conditions (e.g., pH 7.4, 37°C) to minimize variability. For antimicrobial studies, use CLSI guidelines for MIC determination .
- Structure-Activity Relationship (SAR) Analysis : Compare analogs (e.g., 4-cyclopropyl vs. 4-phenyl derivatives) to isolate substituent effects .
- Mechanistic Follow-Up : Use techniques like SPR (surface plasmon resonance) to measure binding kinetics if activity discrepancies arise .
Example : In anti-tuberculosis studies, adjusting pH from 6.5 to 7.1 significantly altered 5-(thiophen-2-ylmethyl)-triazole-thiol efficacy against M. bovis, highlighting environmental sensitivity .
Q. How can researchers investigate the role of the 2-aminoethyl and cyclopropyl substituents in modulating biological activity?
Methodological Answer:
- Analog Synthesis : Prepare derivatives with substituent modifications (e.g., replacing cyclopropyl with isopropyl) and compare activities .
- Computational Analysis : Perform DFT calculations to assess electronic effects (e.g., charge distribution on the triazole ring) and steric contributions of the cyclopropyl group .
- Biological Testing : Use enzyme inhibition assays (e.g., COX-2 inhibition) to quantify activity changes. For example, cyclopropyl groups enhance hydrophobic binding, while the aminoethyl group may facilitate hydrogen bonding .
Q. Table 2. Substituent Effects on Bioactivity
| Substituent | Observed Effect | Proposed Mechanism |
|---|---|---|
| Cyclopropyl | Increased lipophilicity | Enhanced membrane permeability |
| 2-Aminoethyl | Improved solubility | Hydrogen bonding with targets |
Q. What methodologies are suitable for evaluating the compound’s potential as a metalloenzyme inhibitor?
Methodological Answer:
- Metal Chelation Assays : Use UV-Vis spectroscopy to detect shifts in absorbance (e.g., λ = 300–400 nm for Cu²⁺ complexes) .
- Enzyme Activity Assays : Test inhibition of metalloenzymes (e.g., carbonic anhydrase) via stopped-flow kinetics .
- X-ray Crystallography : Resolve co-crystal structures to identify binding motifs (e.g., triazole-thiol coordinating to Zn²⁺ in active sites) .
Key Finding : Thiol groups in triazole derivatives form stable disulfide bonds with cysteine residues in metalloenzymes, altering catalytic activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
